N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-8-4-5-11(6-12(8)16)17-13(19)7-18-14(20)9(2)22-10(3)15(18)21/h4-6,9-10H,7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWWFTWIHJJWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C13H18ClN2O3S
- Molecular Weight: 302.81 g/mol
- CAS Number: 2307-68-8
The compound features a chloro-substituted aromatic ring and a morpholine derivative, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity: Compounds in this class may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation: The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
- Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents by disrupting bacterial cell wall synthesis or function.
Biological Activity Profile
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially through cell wall disruption. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |
| Anticancer | Preliminary studies suggest potential cytotoxic effects on cancer cell lines. |
| Analgesic | Possible pain-relieving properties noted in animal models. |
Case Studies and Research Findings
-
Antimicrobial Studies:
A study conducted on the antimicrobial properties of related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial growth through disruption of cell wall integrity . -
Anti-inflammatory Effects:
In a model of induced inflammation, administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 . -
Cytotoxicity in Cancer Cells:
Research indicated that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., breast and lung cancer), with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Scientific Research Applications
The compound has shown promise in several biological applications:
- Anti-inflammatory Activity : Preliminary studies suggest that N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate that this compound could be optimized for enhanced anti-inflammatory effects .
- Antimicrobial Properties : Related compounds with similar structural motifs have demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds is reported to be around 256 µg/mL.
- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of structurally related compounds reveal selective toxicity towards cancer cell lines while sparing normal cells. This suggests potential applications in cancer therapy.
Case Study 1: In Silico Docking Studies
A study utilized molecular docking techniques to evaluate the binding affinity of this compound to 5-lipoxygenase. Results indicated promising interactions that warrant further optimization for potential anti-inflammatory drug development .
Case Study 2: Antimicrobial Activity Assessment
Research on derivatives of similar structures demonstrated effective antimicrobial properties. The studies highlighted that modifications to the molecular structure could enhance efficacy against specific bacterial strains.
Comparison with Similar Compounds
Table 1: Structural and Inferred Property Comparison
Aryl Substituent Effects
The nature of the aryl group significantly impacts bioactivity and physicochemical behavior:
- 3-Chloro-4-methylphenyl group : The electron-withdrawing chloro group and steric bulk of the methyl substituent may reduce metabolic oxidation compared to alkoxy groups (e.g., 4-ethoxy in ). This could prolong half-life but may also introduce steric hindrance in target binding .
- 4-Isopropylphenyl group (): The bulky isopropyl substituent may limit conformational flexibility, favoring interactions with hydrophobic binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
